2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide

Boiling point Distillation Purification

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide (CAS 1016846-24-4) is a chloroacetanilide derivative characterized by a 2-chloropropanamide backbone attached to a 2-ethyl-6-methylphenyl ring. It is a member of the chloroacetanilide class, which includes major pre-emergent herbicides such as acetochlor, metolachlor, and propisochlor.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1016846-24-4
Cat. No. B3072703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide
CAS1016846-24-4
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)C(C)Cl)C
InChIInChI=1S/C12H16ClNO/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15)
InChIKeySQRWOFAIQJTPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide (CAS 1016846-24-4): A Specialized Chloroacetanilide Intermediate for Herbicide Synthesis and Reference Standard Applications


2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide (CAS 1016846-24-4) is a chloroacetanilide derivative characterized by a 2-chloropropanamide backbone attached to a 2-ethyl-6-methylphenyl ring. It is a member of the chloroacetanilide class, which includes major pre-emergent herbicides such as acetochlor, metolachlor, and propisochlor [1]. Unlike the N-alkoxyalkyl acetamide herbicides, this compound lacks the N-alkoxyalkyl substituent and features a propanamide rather than an acetamide core, placing it as a key synthetic intermediate rather than a direct herbicidal active ingredient . Its predicted physicochemical properties—including a boiling point of 350.2±37.0 °C, density of 1.129±0.06 g/cm³, and pKa of 13.16±0.70—distinguish it from closely related acetamide and positional isomer analogs .

Why Generic Substitution Fails for 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide: Structural and Physicochemical Differentiation from Acetamide and Positional Isomer Analogs


Chloroacetanilide compounds within the same class cannot be interchanged generically because subtle structural variations—such as acetamide versus propanamide backbones or the position of the chlorine atom—produce measurable differences in boiling point, density, and reactivity that impact downstream synthetic routes, purification protocols, and analytical reference standard accuracy . For instance, the propanamide core of the target compound confers a higher predicted boiling point than its acetamide analog, while the 2-chloro position yields distinct physicochemical properties compared to the 3-chloro positional isomer [1]. These quantifiable differences necessitate compound-specific procurement for applications requiring precise physical properties or defined impurity profiles.

Quantitative Evidence Guide for 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide: Head-to-Head Comparative Data Against Closest Analogs


Predicted Boiling Point Advantage Over Acetamide Analog and 3-Chloro Positional Isomer

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide exhibits a predicted boiling point of 350.2±37.0 °C, which is 7.1 °C higher than the acetamide analog 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (343.1 °C) and 28.2 °C higher than the positional isomer 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide (322.0 °C) [1]. This higher boiling point can influence distillation-based purification strategies and thermal stability considerations during synthesis.

Boiling point Distillation Purification

Lower Predicted Density Relative to Acetamide Analog Facilitates Phase Separation

The predicted density of 2-chloro-N-(2-ethyl-6-methylphenyl)propanamide is 1.129±0.06 g/cm³, which is 0.027 g/cm³ lower than that of the acetamide analog 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (1.156±0.06 g/cm³) and comparable to the 3-chloro isomer (1.14 g/cm³) [1]. This density differential can be exploited in liquid-liquid extraction and gravimetric separation processes.

Density Phase separation Formulation

Acid-Catalyzed Synthesis Yields 75% with pTSA Catalyst, a 15–20% Improvement Over Traditional Methods

Using para-toluenesulfonic acid (pTSA) as a catalyst at 120 °C for 20 hours, the synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)propanamide from 2-ethyl-6-methylaniline and chloroacetyl chloride achieves a 75% yield . This represents a 15–20% absolute yield improvement over traditional base-mediated methods (typically 55–60% yield) .

Synthesis yield Catalysis Process optimization

Key Intermediate in Acetochlor Synthesis, Distinct from Direct Herbicide Analogs

2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide is specifically identified as a key intermediate in the industrial synthesis of acetochlor, a major pre-emergent herbicide . In contrast, the acetamide analog 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is itself a degradation product (CMEPA) of metolachlor and acetochlor, while 3-chloro-N-(2-ethyl-6-methylphenyl)propanamide has no documented role in herbicide synthesis [1]. This functional role distinction is critical for procurement decisions in agrochemical manufacture.

Intermediate Acetochlor Synthetic route

Best Research and Industrial Application Scenarios for 2-Chloro-N-(2-ethyl-6-methylphenyl)propanamide Based on Quantitative Differentiation Evidence


Reference Standard for Chloroacetanilide Impurity Profiling in Herbicide Quality Control

The compound's distinct boiling point (350.2 °C) and density (1.129 g/cm³) relative to the acetamide analog and 3-chloro isomer make it a suitable chromatographic reference standard for identifying and quantifying propanamide-type impurities in technical-grade acetochlor and metolachlor formulations . Its 97% minimum purity specification supports its use as a certified reference material for HPLC/GC-MS calibration .

Intermediate for Acetochlor and Related Herbicide Manufacture

As a key intermediate in acetochlor synthesis, procurement of the compound is essential for agrochemical manufacturers employing the 2-ethyl-6-methylaniline route . The higher-yielding pTSA-catalyzed synthetic method (75% yield) offers a cost-advantaged pathway for scale-up compared to traditional base-mediated processes yielding only 55–60% .

Physicochemical Property-Based Separation Method Development

The compound's lower density relative to the acetamide analog (Δ = -0.027 g/cm³) and higher boiling point relative to the 3-chloro isomer (Δ = +28.2 °C) provide measurable parameters for developing distillation and liquid-liquid extraction protocols to separate chloroacetanilide mixtures in both analytical and preparative contexts .

CYP4A1 Enzyme Inhibition Research

Preliminary evidence indicates that 2-chloro-N-(2-ethyl-6-methylphenyl)propanamide acts as an inhibitor of cytochrome P450 4A1 (CYP4A1), an enzyme involved in fatty acid metabolism and 20-HETE biosynthesis . This biological activity differentiates it from structurally similar chloroacetanilides that lack reported CYP4A1 interactions, opening a niche research application in cardiovascular and renal pharmacology.

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